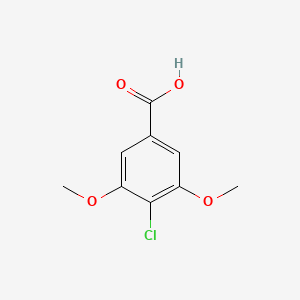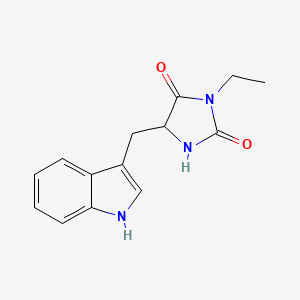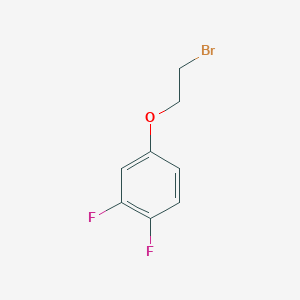
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is a complex organic compound with a unique structure that includes bromine, sulfur, and carbonothioyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups .
科学研究应用
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate has several scientific research applications, including:
作用机制
The mechanism of action of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its unique functional groups. The pathways involved may include oxidative stress or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other brominated benzoates and phenylsulfanyl derivatives, such as:
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 4-{[(phenylsulfanyl)carbonothioyl]oxy}benzoate
Uniqueness
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is unique due to the combination of bromine, phenylsulfanyl, and carbonothioyl groups in its structure.
属性
分子式 |
C15H10Br2O3S2 |
|---|---|
分子量 |
462.2 g/mol |
IUPAC 名称 |
methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate |
InChI |
InChI=1S/C15H10Br2O3S2/c1-19-14(18)9-7-11(16)13(12(17)8-9)20-15(21)22-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI 键 |
POFKAVMVSKHPQE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OC(=S)SC2=CC=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(3-Chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8648507.png)
![Phenol, 4-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-](/img/structure/B8648517.png)


![2-[(2-Bromopropanoyl)oxy]octanoic acid](/img/structure/B8648531.png)

